The Discovery and Development of GSK963: A Potent and Selective RIP1 Kinase Inhibitor for Necroptosis
The Discovery and Development of GSK963: A Potent and Selective RIP1 Kinase Inhibitor for Necroptosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK963 is a potent, selective, and structurally distinct small-molecule inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1][2] Its discovery marked a significant advancement in the study of necroptosis, a form of programmed cell death implicated in a variety of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, development, and characterization of GSK963, with a focus on its mechanism of action, key experimental data, and detailed protocols for its evaluation. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of kinase inhibition, cell death, and inflammation.
Introduction: The Rise of Necroptosis and RIP1 Kinase as a Therapeutic Target
Necroptosis is a regulated form of necrosis that is orchestrated by a signaling cascade involving RIP1 kinase, RIP3 kinase, and Mixed Lineage Kinase Domain-Like (MLKL) protein. Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, thereby triggering an inflammatory response. Growing evidence has implicated necroptosis as a key driver of pathology in a range of human diseases, including inflammatory bowel disease, neurodegenerative disorders, and ischemia-reperfusion injury.
The serine/threonine kinase RIP1 is a critical upstream regulator of necroptosis.[3] Its kinase activity is essential for the initiation of the necroptotic signaling cascade.[3] This has made RIP1 kinase an attractive therapeutic target for the development of novel anti-inflammatory agents. The first-generation RIP1 kinase inhibitor, Necrostatin-1 (Nec-1), was instrumental in elucidating the role of RIP1 in necroptosis. However, its moderate potency, off-target effects on indoleamine-2,3-dioxygenase (IDO), and poor pharmacokinetic properties limited its utility as a therapeutic agent.[1][2] This spurred the search for next-generation RIP1 inhibitors with improved potency, selectivity, and drug-like properties, leading to the discovery of GSK963.[1][2]
Discovery of GSK963: A High-Throughput Screening Success
GSK963 was identified through a high-throughput screening (HTS) of GlaxoSmithKline's extensive compound library, which contained approximately 2 million compounds.[1] The primary screen utilized an ADP-Glo™ biochemical assay to identify inhibitors of RIP1 kinase activity.[1] A racemic screening hit was subsequently separated into its active (GSK963) and inactive (GSK962) enantiomers.[1] This chiral separation was crucial, as the inactive enantiomer, GSK962, serves as an ideal negative control to confirm that the observed biological effects of GSK963 are due to on-target RIP1 kinase inhibition.[1][2]
Mechanism of Action: Potent and Selective Inhibition of RIP1 Kinase
GSK963 is a highly potent inhibitor of RIP1 kinase. Biochemical assays have demonstrated its ability to inhibit RIP1 with low nanomolar efficacy. A fluorescence polarization (FP) binding assay revealed an IC50 of 29 nM.[1][4][5][6][7][8]
A key advantage of GSK963 is its exceptional selectivity. It was profiled against a panel of 339 other kinases and showed greater than 10,000-fold selectivity for RIP1.[1][2][4][5][7] Furthermore, unlike Nec-1, GSK963 demonstrates no measurable inhibitory activity against IDO.[1][2][9] This high degree of selectivity minimizes the potential for off-target effects, making it a superior tool for studying RIP1 biology and a more promising candidate for therapeutic development.
In Vitro Efficacy: Inhibition of Necroptosis in Cellular Assays
GSK963 effectively blocks necroptosis in various human and murine cell lines. In cellular assays, it inhibits RIP1-dependent cell death with IC50 values in the low nanomolar range.[1][5]
Quantitative Data Summary
| Assay Type | Cell Line | Species | Stimulus | IC50 (nM) | Reference |
| Necroptosis | L929 | Murine | TNF + zVAD | 1 | [1][9] |
| Necroptosis | U937 | Human | TNF + zVAD | 4 | [1][9] |
| Necroptosis | Primary Murine BMDM | Murine | TNF + zVAD | ~2 | [1][10] |
| Necroptosis | Primary Human Neutrophils | Human | TNF + zVAD + SMAC mimetic | ~1 | [1][10][11] |
| RIP1 Kinase Binding (FP) | - | - | - | 29 | [1][4][5][6][7][8] |
BMDM: Bone Marrow-Derived Macrophages
In Vivo Efficacy: Protection in a Model of Sterile Shock
The potent in vitro activity of GSK963 translates to in vivo efficacy. In a mouse model of TNF-induced sterile shock, administration of GSK963 provided significant protection against hypothermia, a key indicator of disease severity in this model.[1][9] A dose of 2 mg/kg of GSK963 resulted in complete protection from temperature loss, demonstrating its potent anti-inflammatory effects in a whole-animal system.[1][4][7][9][12] The inactive enantiomer, GSK962, showed no protective effect, further confirming the on-target action of GSK963.[1]
Signaling Pathways and Experimental Workflows
RIP1-Mediated Necroptosis Signaling Pathway
The following diagram illustrates the central role of RIP1 kinase in the necroptosis signaling pathway and the point of intervention for GSK963.
Caption: RIP1-mediated necroptosis pathway and the inhibitory action of GSK963.
Experimental Workflow for In Vitro Necroptosis Assay
The following diagram outlines the typical workflow for assessing the efficacy of GSK963 in a cell-based necroptosis assay.
Caption: Workflow for determining the IC50 of GSK963 in a necroptosis assay.
Detailed Experimental Protocols
RIP1 Kinase Biochemical Assay (ADP-Glo™)
This protocol is adapted from the methods used for the initial high-throughput screening of RIP1 inhibitors.[1]
Objective: To measure the enzymatic activity of RIP1 kinase and assess the inhibitory potential of GSK963.
Materials:
-
Recombinant human RIP1 kinase
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
GSK963 (and other test compounds)
-
Assay plates (white, opaque, 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).[13]
-
Add 5 µL of the kinase reaction mix containing RIP1 kinase and substrate to each well of the assay plate.
-
Add serial dilutions of GSK963 or control compounds to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[1][13]
-
Incubate the reaction at room temperature for 120 minutes.[13]
-
Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
-
Incubate at room temperature for 30-60 minutes.[14]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value.
Cellular Necroptosis Assay (CellTiter-Glo®)
This protocol is based on the methods used to evaluate the potency of GSK963 in inhibiting necroptosis in cell lines.[1][10]
Objective: To determine the IC50 of GSK963 for the inhibition of TNF-induced necroptosis.
Materials:
-
L929 (murine fibrosarcoma) or U937 (human monocytic) cells
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
TNFα (Tumor Necrosis Factor-alpha)
-
zVAD-fmk (pan-caspase inhibitor)
-
GSK963
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed L929 or U937 cells into an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of GSK963 in cell culture medium.
-
Treat the cells with the GSK963 dilutions and incubate for 1 hour.
-
Induce necroptosis by adding TNFα (e.g., 10-100 ng/mL) and zVAD-fmk (e.g., 20-50 µM).
-
Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.[2][15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[2][15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2][15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][15]
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo TNF-Induced Sterile Shock Model
This protocol describes the in vivo model used to assess the efficacy of GSK963.[1][9]
Objective: To evaluate the ability of GSK963 to protect against TNF-induced hypothermia in mice.
Materials:
-
C57BL/6 mice
-
Recombinant murine TNFα
-
zVAD-fmk
-
GSK963 (formulated for intraperitoneal injection)
-
Vehicle control
-
Rectal thermometer
Procedure:
-
Acclimatize C57BL/6 mice to the experimental conditions.
-
Administer GSK963 (e.g., 0.2 and 2 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[4]
-
After 15 minutes, induce shock by intravenous (i.v.) injection of a combination of TNFα (e.g., 10-20 µ g/mouse ) and zVAD-fmk (e.g., 20 mg/kg).[1]
-
Monitor the core body temperature of the mice at regular intervals (e.g., every 30 minutes for 3-6 hours) using a rectal thermometer.
-
Record survival rates over a 24-hour period.
-
Compare the temperature profiles and survival rates of the GSK963-treated groups to the vehicle-treated group.
Conclusion and Future Directions
GSK963 represents a significant milestone in the development of RIP1 kinase inhibitors. Its high potency, exquisite selectivity, and demonstrated in vivo efficacy have established it as a valuable research tool for dissecting the complex roles of RIP1 kinase in health and disease. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers seeking to utilize GSK963 in their own studies.
While GSK963 itself has primarily served as a tool compound, its discovery has paved the way for the development of clinically advanced RIP1 inhibitors. The insights gained from the characterization of GSK963 have been instrumental in guiding the design of next-generation molecules with improved pharmacokinetic and pharmacodynamic properties suitable for therapeutic use in humans. The continued exploration of RIP1 kinase biology, facilitated by potent and selective inhibitors like GSK963, holds great promise for the development of novel treatments for a wide range of inflammatory and degenerative diseases.
References
- 1. researchgate.net [researchgate.net]
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- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. ch.promega.com [ch.promega.com]
